molecular formula C23H15Cl3N3O3P B11978657 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile CAS No. 31930-01-5

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile

Cat. No.: B11978657
CAS No.: 31930-01-5
M. Wt: 518.7 g/mol
InChI Key: XTNAQXNICPSHAG-UHFFFAOYSA-N
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Description

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2λ⁵-diazaphosphinine-5-carbonitrile is a phosphorus-containing heterocyclic compound with a six-membered ring system comprising two nitrogen atoms and one phosphorus atom in the +5 oxidation state (λ⁵-phosphorus). The structure is substituted with three phenoxy groups at positions 2, 2, and 4, a trichloromethyl group at position 6, and a carbonitrile group at position 4. The phosphorus atom’s λ⁵ configuration enhances thermal and chemical stability, making it suitable for applications in catalysis, materials science, or as a precursor for advanced functional molecules .

Properties

CAS No.

31930-01-5

Molecular Formula

C23H15Cl3N3O3P

Molecular Weight

518.7 g/mol

IUPAC Name

2,2,4-triphenoxy-6-(trichloromethyl)-1,3-diaza-2λ5-phosphacyclohexa-1,3,5-triene-5-carbonitrile

InChI

InChI=1S/C23H15Cl3N3O3P/c24-23(25,26)21-20(16-27)22(30-17-10-4-1-5-11-17)29-33(28-21,31-18-12-6-2-7-13-18)32-19-14-8-3-9-15-19/h1-15H

InChI Key

XTNAQXNICPSHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NP(=NC(=C2C#N)C(Cl)(Cl)Cl)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile typically involves the reaction of trichloromethylphosphine with appropriate phenolic compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is scaled up to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted diazaphosphinine derivatives .

Scientific Research Applications

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichloromethyl group plays a crucial role in its reactivity, while the phenoxy groups influence its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its diazaphosphinine core and substituent profile. Below is a comparative analysis with structurally or functionally related compounds:

Compound Core Structure Key Substituents Properties/Applications Ref.
2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2λ⁵-diazaphosphinine-5-carbonitrile Diazaphosphinine (N₂P ring) Triphenoxy, trichloromethyl, carbonitrile High thermal stability, potential ligand for catalysis, electron-deficient due to CN group
Tetrachloromonospirocyclotriphosphazenes Phosphazene (N₃P₃ ring) Chlorides, spirocyclic groups Flame retardants, elastomers, biomedical materials
4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile Pyrimidine (N₂ ring) Chloro, methoxyphenyl, phenyl, carbonitrile Organic synthesis intermediates, pharmaceutical scaffolds
Thiazolo-pyrimidine carbonitriles Thiazolo-pyrimidine (S,N₂ ring) Substituted benzylidene, carbonitrile Antimicrobial agents, kinase inhibitors
Fipronil analogs (pyrazole carbonitriles) Pyrazole (N₂ ring) Trifluoromethyl, sulfinyl, carbonitrile Insecticides (GABA receptor antagonists)

Key Differences

Core Heterocycle: The diazaphosphinine’s λ⁵-phosphorus center distinguishes it from nitrogen-only heterocycles (e.g., pyrimidines or pyrazoles). This confers greater thermal stability and unique electronic properties . Phosphazenes (N₃P₃ rings) lack the fused N₂P system but share reactivity for substitution reactions with nucleophiles like phenoxy groups .

Substituent Effects: The triphenoxy groups in the target compound enhance steric bulk and lipophilicity compared to chlorinated phosphazenes or smaller substituents in pyrimidines.

Synthetic Routes: Diazaphosphinines are synthesized via cyclocondensation of phosphorus precursors with diamines, followed by stepwise substitution (e.g., replacing chlorides with phenoxy groups) . Pyrimidinecarbonitriles (e.g., ) are typically synthesized through nucleophilic aromatic substitution or cyclization reactions involving nitrile-containing precursors .

Research Findings

  • Thermal Stability : Phosphorus-containing heterocycles like diazaphosphinines and phosphazenes exhibit superior thermal stability compared to nitrogen-only analogs (e.g., pyrimidines), making them viable for high-temperature applications .
  • Reactivity : The carbonitrile group in the target compound may facilitate [2+3] cycloadditions or serve as an electron-deficient site for nucleophilic attack, similar to nitriles in thiazolo-pyrimidine derivatives .
  • Biological Activity : While pyrazole carbonitriles (e.g., fipronil) target insect nervous systems, the diazaphosphinine’s bulky substituents may limit bioactivity but enhance utility in materials science .

Biological Activity

2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile is a complex organophosphorus compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique phosphorus-containing heterocyclic structure. Its molecular formula is C18H14Cl3N2O3P, and it features a diazaphosphinine ring which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H14Cl3N2O3P
Molecular Weight417.64 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the phosphorus atom allows for interaction with enzymes involved in metabolic pathways. It may act as an inhibitor for certain phosphatases or kinases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The triphenoxy groups may enhance membrane permeability, leading to increased susceptibility in microbial cells.
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines. The mechanism may involve the induction of oxidative stress or disruption of cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests that the compound could be developed as a lead for new antimicrobial agents.

Case Study 2: Cytotoxic Effects

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations of the compound resulted in significant cell death. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. Flow cytometry analysis indicated that the mechanism of cell death was primarily via apoptosis.

Case Study 3: Enzyme Inhibition

Research investigating the inhibitory effects on acetylcholinesterase (AChE) showed that the compound could inhibit AChE activity with an IC50 value of 15 µM. This property indicates potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial.

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